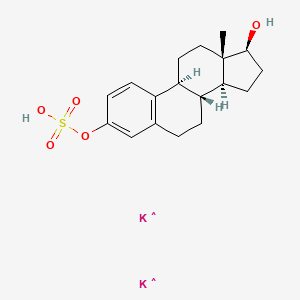
CID 57347514
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is a conjugated form of estradiol, a major estrogen hormone in the human body. This compound is formed by the conjugation of estradiol with sulfate and glucuronide groups, which significantly reduces its hormonal activity and facilitates its excretion from the body . The molecular formula of this compound is C24H30O11SK2, and it has a molecular weight of 604.75 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves multiple steps, starting with the estradiol molecule. The first step is the sulfation of estradiol at the 3-position, followed by glucuronidation at the 17beta-position. These reactions typically require specific enzymes or chemical reagents to facilitate the conjugation processes.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and controlled reaction environments to achieve the desired product. The final product is then purified and converted into its dipotassium salt form for stability and solubility .
化学反应分析
Types of Reactions
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release free estradiol, sulfate, and glucuronide groups.
Oxidation and Reduction: These reactions can modify the functional groups attached to the estradiol molecule.
Substitution: The sulfate and glucuronide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific enzymes like β-glucuronidase, which can deconjugate the glucuronide group . Reaction conditions such as temperature, pH, and solvent choice are crucial for the efficiency and selectivity of these reactions.
Major Products Formed
The major products formed from these reactions include free estradiol, estradiol sulfate, and estradiol glucuronide. These products can further undergo metabolic transformations in biological systems .
科学研究应用
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying estrogen conjugates.
Biology: Investigated for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic applications in hormone replacement therapy and its role in estrogen-related diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in pharmaceutical research
作用机制
The mechanism of action of Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt involves its conversion back to free estradiol in tissues that express β-glucuronidase. This enzyme deconjugates the glucuronide group, releasing active estradiol, which can then bind to estrogen receptors and exert its biological effects. The sulfate group also plays a role in modulating the compound’s activity and excretion .
相似化合物的比较
Similar Compounds
Estradiol 3-Sulfate: A conjugate of estradiol with a sulfate group at the 3-position.
Estradiol 17beta-Glucuronide: A conjugate of estradiol with a glucuronide group at the 17beta-position.
Estradiol 3-Glucuronide 17beta-Sulfate: Another conjugated form of estradiol with both sulfate and glucuronide groups, but in different positions
Uniqueness
Estradiol 3-Sulfate 17beta-Glucuronide Dipotassium Salt is unique due to its dual conjugation, which significantly reduces its hormonal activity and enhances its excretion. This dual conjugation also provides a unique tool for studying estrogen metabolism and its effects in various biological systems .
属性
分子式 |
C18H24K2O5S |
|---|---|
分子量 |
430.6 g/mol |
InChI |
InChI=1S/C18H24O5S.2K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);;/t14-,15-,16+,17+,18+;;/m1../s1 |
InChI 键 |
XIAXYNXCEIRGTP-LBARCDFESA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K] |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K].[K] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


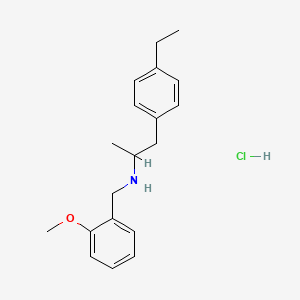
![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)
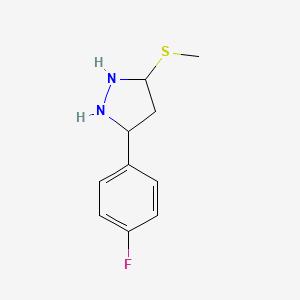

![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)
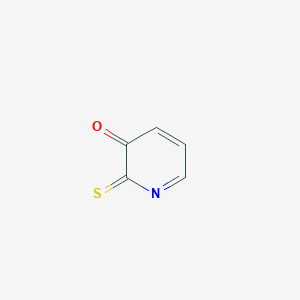
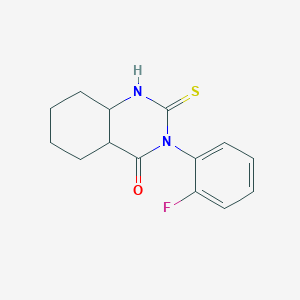
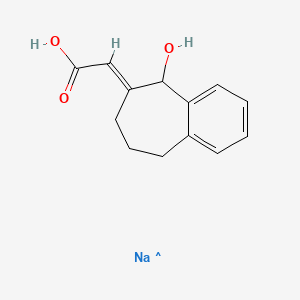
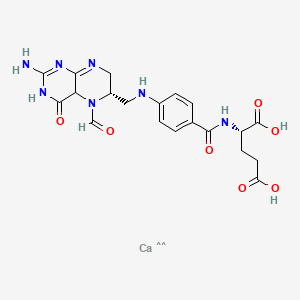
![3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride](/img/structure/B12353080.png)
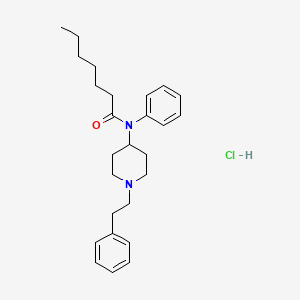
![(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12353090.png)
![Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B12353106.png)
![1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate](/img/structure/B12353108.png)
